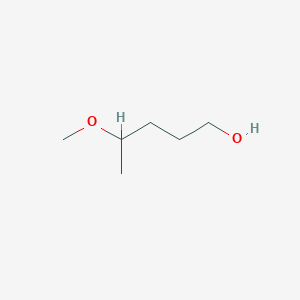

4-Methoxypentan-1-ol

Description

4-Methoxypentan-1-ol (CAS: N/A, molecular formula: C₆H₁₄O₂) is a primary alcohol with a methoxy group (-OCH₃) located at the fourth carbon of a pentanol backbone. Its synthesis involves the reaction of 5-(dibenzylamino)-2-methylpentan-2-ol with KH and methyl iodide in THF, yielding a compound with distinct spectroscopic properties, including a characteristic ¹H NMR spectrum (δ 3.48 ppm for methoxy protons) . Notably, attempts to oxidize this compound using methods like TEMPO/bleach systems failed, likely due to the inductive effect of the adjacent methoxy group reducing the nucleophilicity of the primary alcohol . This compound is primarily used in pharmaceutical intermediate synthesis, though its reactivity limitations restrict its utility in certain oxidation pathways .

Properties

CAS No. |

818-56-4 |

|---|---|

Molecular Formula |

C6H14O2 |

Molecular Weight |

118.17 g/mol |

IUPAC Name |

4-methoxypentan-1-ol |

InChI |

InChI=1S/C6H14O2/c1-6(8-2)4-3-5-7/h6-7H,3-5H2,1-2H3 |

InChI Key |

FSWHSYHYMTVSEL-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCO)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxypentan-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-pentyn-1-ol with methanol in the presence of an acid catalyst. This reaction proceeds via an addition mechanism where the methanol adds to the triple bond of the alkyne, forming the desired product .

Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic hydrogenation of 4-methoxypentanal. This process typically involves the use of a palladium or platinum catalyst under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxypentan-1-ol undergoes various chemical reactions, including:

Reduction: The compound can be reduced to 4-methoxypentane using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride

Substitution: Thionyl chloride

Major Products Formed:

Oxidation: 4-Methoxypentanoic acid

Reduction: 4-Methoxypentane

Substitution: 4-Methoxypentyl chloride

Scientific Research Applications

4-Methoxypentan-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: It serves as an intermediate in the production of various medicinal compounds.

Industry: this compound is employed in the manufacture of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxypentan-1-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as a precursor to bioactive molecules that interact with enzymes and receptors, modulating their activity . The methoxy group enhances its solubility and reactivity, facilitating its incorporation into various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 4-Methoxypentan-1-ol, enabling comparative analysis of reactivity, applications, and physicochemical properties.

1-(4-Methoxyphenyl)pentan-1-ol (CAS: N/A)

- Structure: Secondary alcohol with a 4-methoxyphenyl group at the first carbon of pentanol.

- Synthesis : Prepared via Grignard reaction between 4-bromoanisole and n-pentanal, yielding a colorless solid (75% yield) .

- Reactivity : Unlike this compound, this secondary alcohol is more amenable to oxidation, forming ketones under standard conditions.

- Applications : Used in asymmetric synthesis and as a precursor to chiral ligands .

4-Methoxybenzyl Alcohol (CAS: 105-13-5)

- Structure : Benzyl alcohol derivative with a methoxy group on the aromatic ring.

- Properties : Higher boiling point and lower volatility compared to aliphatic analogs like this compound.

- Hazards : Classified as a skin irritant; requires careful handling in pharmaceutical intermediates .

- Applications : Widely used in fragrance and drug synthesis due to its stable aromatic structure .

5-(Diethylamino)pentan-1-ol (CAS: 2683-57-0)

- Structure: Primary alcohol with a diethylamino group (-N(C₂H₅)₂) at the fifth carbon.

- Reactivity: The amino group enhances solubility in polar solvents and facilitates nucleophilic reactions, contrasting with the methoxy group’s electron-withdrawing effects in this compound.

- Safety : Emits toxic fumes during combustion; requires alcohol-resistant foam for fire suppression .

N,N-Dibenzyl-4-methoxy-4-methylpentan-1-amine (CAS: N/A)

- Structure : Tertiary amine with methoxy and methyl groups at the fourth carbon.

- Synthesis : Derived from this compound precursors via alkylation and protection steps .

- Applications : Intermediate in alkaloid synthesis, leveraging its steric hindrance for selective reactions .

Comparative Data Table

Key Findings and Contrasts

Reactivity :

- Oxidation Resistance : this compound’s primary alcohol resists oxidation due to the electron-withdrawing methoxy group destabilizing the transition state . In contrast, secondary alcohols like 1-(4-Methoxyphenyl)pentan-1-ol oxidize readily .

- Steric Effects : Bulky substituents (e.g., dibenzyl groups in N,N-dibenzyl-4-methoxy-4-methylpentan-1-amine) enhance selectivity in alkylation reactions .

Amino-substituted analogs (e.g., 5-(Diethylamino)pentan-1-ol) find niche roles in surfactant chemistry due to enhanced polarity .

Safety Profiles :

- 4-Methoxybenzyl Alcohol requires stringent handling as a skin irritant, while this compound’s hazards are less documented .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.